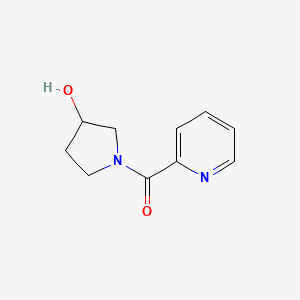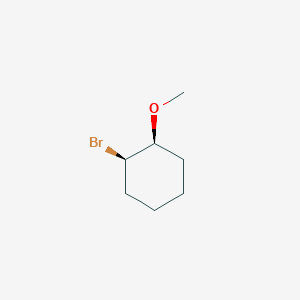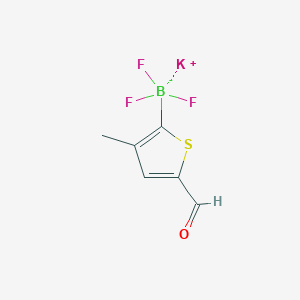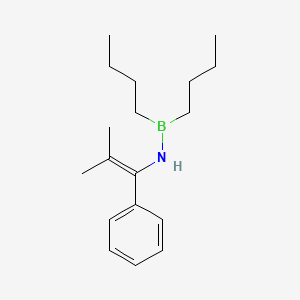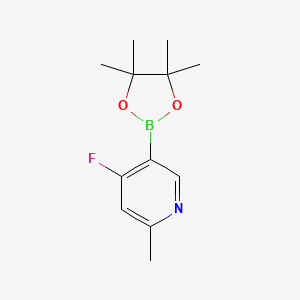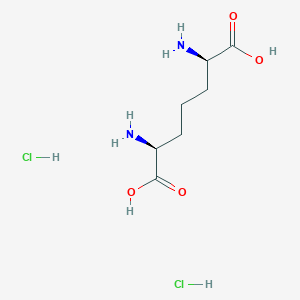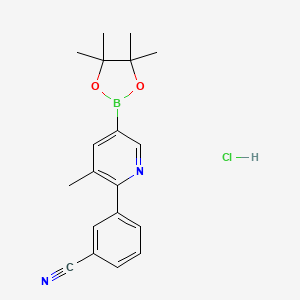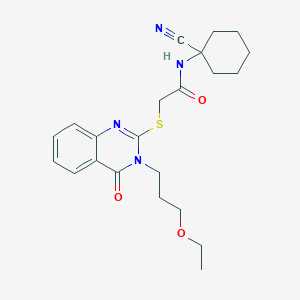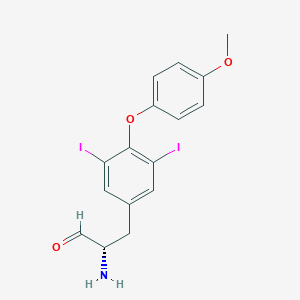![molecular formula C14H27NO3 B13352634 tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a hydroxy-substituted heptenyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-substituted heptenyl precursor. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amino group. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The double bond in the heptenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkoxides or halides in the presence of a base.
Major Products:
- Oxidation can yield a ketone or aldehyde.
- Reduction can yield a saturated carbamate.
- Substitution can yield various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of peptides and other biologically active compounds.
Biology:
- Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
- Employed as a protecting group in various chemical reactions to prevent unwanted side reactions.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its target. The carbamate moiety can undergo hydrolysis to release the active compound, which can then exert its biological effects .
Comparaison Avec Des Composés Similaires
tert-butyl N-hydroxycarbamate: Similar structure but lacks the heptenyl chain.
tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate: Contains a piperidine ring instead of the heptenyl chain.
tert-butyl N-(4,4-diethoxybutyl)carbamate: Contains a diethoxybutyl group instead of the hydroxy-substituted heptenyl chain.
Uniqueness:
- The presence of the hydroxy-substituted heptenyl chain in tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate provides unique chemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, binding affinity, and overall biological activity .
Propriétés
Formule moléculaire |
C14H27NO3 |
|---|---|
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11-12,16H,3,8H2,1-2,4-7H3,(H,15,17)/t11-,12?/m0/s1 |
Clé InChI |
RZYBVTBIWWSVJN-PXYINDEMSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(C(=C)C)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(C(=C)C)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
